molecular formula C8H14NNaO4S B2895463 Sodium N-Boc-azetidine-3-sulfinate CAS No. 1622013-57-3

Sodium N-Boc-azetidine-3-sulfinate

Cat. No. B2895463
CAS RN: 1622013-57-3
M. Wt: 243.25
InChI Key: KYPHAOQWDKDUAC-UHFFFAOYSA-M
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Description

Sodium N-Boc-azetidine-3-sulfinate, also known as Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate, is a chemical compound with the empirical formula C8H14NNaO4S . It is part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of Sodium N-Boc-azetidine-3-sulfinate is represented by the linear formula C8H14NNaO4S . Its molecular weight is 243.26 .


Chemical Reactions Analysis

Sodium N-Boc-azetidine-3-sulfinate is used in C-C bond formation . It is part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles . The regioselectivity of these reactions can be effectively tuned by modification of the pH and solvent selection .


Physical And Chemical Properties Analysis

Sodium N-Boc-azetidine-3-sulfinate is a powder form . It has a melting point of 172-177 °C with decomposition . The recommended storage temperature is 2-8°C .

Safety and Hazards

Sodium N-Boc-azetidine-3-sulfinate is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPHAOQWDKDUAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

CAS RN

1622013-57-3
Record name sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
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